molecular formula C12H4Cl6 B1345134 2,2',3,3',4,5'-Hexachlorobiphenyl CAS No. 52663-66-8

2,2',3,3',4,5'-Hexachlorobiphenyl

Cat. No. B1345134
CAS RN: 52663-66-8
M. Wt: 360.9 g/mol
InChI Key: YFSLABAYQDPWPF-UHFFFAOYSA-N
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Description

Comparative Metabolite Analysis in Rats

The study of chlorinated biphenyls, including 2,2',3,3',4,5'-Hexachlorobiphenyl (HexaCB), has revealed insights into the fecal excretion and tissue distribution of their metabolites following intraperitoneal injection in rats. It was found that as chlorination increases, hydroxy metabolites are excreted more efficiently, while the formation of methylthio metabolites decreases. Specifically, for HexaCB, the excretion ratio of methylthio to hydroxy products was the lowest among the compounds studied, and the hydroxy substitution ratios were significantly higher. This suggests a correlation between the chlorination level and the metabolic processing of these compounds in biological systems .

Molecular Structure of Dihydroxylated Metabolite

The molecular structure of a dihydroxylated metabolite, 2,3-Dichloro-3',4'-dihydroxybiphenyl, which is related to HexaCB, has been characterized. This compound exhibits intramolecular hydrogen bonding and a significant dihedral angle between the benzene rings, which could influence its reactivity and interaction with biological molecules. The π-π stacking distance and the dihedral angle are critical parameters that define the spatial arrangement of the molecule .

Dynamic Hydrogen-Bonding in Hydroxylated Metabolites

Infrared spectral studies have shown that hydroxylated metabolites of chlorinated biphenyls, such as HexaCB, exist in a dynamic equilibrium between free, intramolecular, and intermolecular hydrogen-bonded forms. The balance between these forms is dependent on the solvent polarity and the physical state of the compound. This dynamic behavior is crucial for understanding the environmental fate and biological interactions of these metabolites .

Synthesis and Structure of Hexaferrocenyl Bithiophene

Although not directly related to HexaCB, the synthesis and structural analysis of 3,3',4,4',5,5'-Hexaferrocenyl-2,2'-bithiophene provides insight into the synthesis protocols and structural properties of complex organic molecules. The study of electron delocalization and electrochemical properties in such molecules can inform the understanding of similar properties in chlorinated biphenyls .

Hydrogen-Bonding in Oligothiophenes

The solid-state conformation of hydroxy-substituted oligothiophenes, which can be considered analogs to hydroxylated biphenyls, is influenced by hydrogen-bonding interactions. These interactions can lead to noncoplanar conformations and affect the molecule's optical properties. Understanding these interactions is essential for predicting the behavior of similar compounds, such as hydroxylated metabolites of HexaCB .

Scientific Research Applications

Solubility Studies

  • Research has been conducted on the solubility of polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,4',5,5'-hexachlorobiphenyl, in supercritical fluids like carbon dioxide, modified by n-butane and methanol. These studies are crucial for understanding the environmental behavior and remediation strategies for PCBs (Anitescu & Tavlarides, 1999).

Metabolic Impact Studies

  • The hexachlorobiphenyl isomers, including 2,2',3,3',4,4'-hexachlorobiphenyl, have been shown to affect hepatic microsomal drug metabolism and hepatic porphyrins in rats. This information is valuable for understanding the biological impact of these compounds (Stonard & Greig, 1976).

Analytical Chemistry Applications

  • Techniques have been developed for separating and quantifying hexachlorobiphenyl isomers in mixtures, which is essential for environmental monitoring and research into the effects of these compounds (Kamops et al., 1979).

Metabolic Behavior Research

  • Studies on the metabolic behavior of hexachlorobiphenyl isomers, including the one in focus, in different species like pigeons, rats, and brook trout, offer insights into interspecies differences in PCB metabolism. This research aids in understanding how PCBs are processed in various organisms (Hutzinger et al., 1972).

Degradation Studies

  • Research on the degradation pathways of PCBs, including hexachlorobiphenyl, using methods like sodium dispersion, informs strategies for PCB remediation and environmental decontamination (Noma et al., 2007).

Pharmacokinetics Studies

  • Comparative pharmacokinetics studies of hexachlorobiphenyl isomers in different species, including dogs and monkeys, help in understanding the species-specific effects and risks of PCB exposure (Lutz et al., 1984).

Safety and Hazards

2,2’,3,3’,4,5’-Hexachlorobiphenyl is a probable carcinogen . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Given the hazardous nature of PCBs and their persistence in the environment, future research will likely focus on methods for their safe disposal and remediation of contaminated sites .

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances . Additionally, 2,2’,3,3’,4,5’-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and disruption of normal cellular functions .

Cellular Effects

The effects of 2,2’,3,3’,4,5’-Hexachlorobiphenyl on cells are profound and varied. This compound can induce oxidative stress, leading to cellular damage and apoptosis . It also affects cell signaling pathways, including those involved in inflammation and immune responses. For example, 2,2’,3,3’,4,5’-Hexachlorobiphenyl has been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in regulating the immune response to infection . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,4,5’-Hexachlorobiphenyl exerts its effects through several mechanisms. It binds to the AhR, which then translocates to the nucleus and alters the transcription of various genes involved in detoxification and metabolism . Additionally, this compound can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . The inhibition of these enzymes can also result in the disruption of normal metabolic processes and increased oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,4,5’-Hexachlorobiphenyl can change over time. This compound is relatively stable and can persist in the environment and biological systems for extended periods . Studies have shown that 2,2’,3,3’,4,5’-Hexachlorobiphenyl can degrade slowly, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in chronic toxicity and adverse health effects .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function and metabolism . At higher doses, it can lead to significant toxicity, including liver damage, immune suppression, and reproductive toxicity . Threshold effects have been observed, where certain doses result in marked changes in biological responses .

Metabolic Pathways

2,2’,3,3’,4,5’-Hexachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to their excretion from the body . The interaction of 2,2’,3,3’,4,5’-Hexachlorobiphenyl with these enzymes can also affect the metabolic flux and levels of other metabolites .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,4,5’-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream . Additionally, this compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . The distribution of 2,2’,3,3’,4,5’-Hexachlorobiphenyl within the body can influence its toxicity and persistence .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,4,5’-Hexachlorobiphenyl can affect its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, it can be found in the nucleus, where it binds to the AhR and influences gene expression . The localization of 2,2’,3,3’,4,5’-Hexachlorobiphenyl to specific cellular compartments can determine its effects on cellular processes and overall toxicity .

properties

IUPAC Name

1,2,3-trichloro-4-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-3-7(10(16)9(15)4-5)6-1-2-8(14)12(18)11(6)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSLABAYQDPWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073539
Record name 2,2',3,3',4,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52663-66-8
Record name PCB 130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B52906N4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.